molecular formula C20H19N5O2S B2361079 N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1014090-45-9

N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2361079
CAS No.: 1014090-45-9
M. Wt: 393.47
InChI Key: KKROAMXIIQCPRV-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings. The compound contains a methoxy group (-OCH3), a benzo[d]thiazol-2-yl group, a pyrazole ring, and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The compound would likely exhibit aromaticity due to the presence of the benzo[d]thiazol-2-yl and pyrazole rings .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The compound could potentially undergo reactions at the methoxy group, the carboxamide group, or at the various ring structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups and ring structures present in the molecule. For example, the presence of the methoxy and carboxamide groups could influence the compound’s solubility, while the ring structures could influence its stability and reactivity .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research has shown that derivatives of the compound, including novel heterocyclic compounds derived from similar structures, exhibit significant anti-inflammatory and analgesic activities. These compounds have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating high inhibitory activity on COX-2 selectivity, with impressive analgesic and anti-inflammatory activities. Such findings underscore the potential of these derivatives in developing new treatments for conditions requiring anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity Against Cancer Cells

Further research into similar derivatives of N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has demonstrated promising cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of these compounds in cancer research, particularly in exploring new chemotherapeutic agents that could be more effective or have fewer side effects than current treatments (Hassan, Hafez, & Osman, 2014).

Antibacterial Agents

Compounds designed and synthesized based on the structure of this compound have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests their potential application in developing new antibacterial agents, addressing the increasing concern over antibiotic resistance and the need for novel antimicrobials (Palkar et al., 2017).

Future Directions

The study of complex organic compounds like “N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a vibrant field of research. Future directions could include exploring the synthesis of this compound, studying its physical and chemical properties, investigating its potential biological activities, and assessing its safety and environmental impact .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-10-15(24(2)23-13)19(26)25(12-14-6-5-9-21-11-14)20-22-18-16(27-3)7-4-8-17(18)28-20/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKROAMXIIQCPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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